molecular formula C19H29ClN2O B12778206 2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride CAS No. 85572-98-1

2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride

Cat. No.: B12778206
CAS No.: 85572-98-1
M. Wt: 336.9 g/mol
InChI Key: MJPPNRQXMIUHGO-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a diethylamino group, a hexahydro-s-indacenyl moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride typically involves multiple steps:

    Formation of the Hexahydro-s-indacenyl Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydro-s-indacenyl structure.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide
  • **2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butanamide

Uniqueness

2-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a diethylamino group, hexahydro-s-indacenyl moiety, and propanamide group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

85572-98-1

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C19H28N2O.ClH/c1-4-21(5-2)13(3)19(22)20-18-16-10-6-8-14(16)12-15-9-7-11-17(15)18;/h12-13H,4-11H2,1-3H3,(H,20,22);1H

InChI Key

MJPPNRQXMIUHGO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl

Origin of Product

United States

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